2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
Description
2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound with the molecular formula C18H22N2O4 . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a pyranone ring with hydroxyl and hydroxymethyl groups.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-13-15-10-16(22)18(23)17(24-15)12-20-8-6-19(7-9-20)11-14-4-2-1-3-5-14/h1-5,10,21,23H,6-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBJWUZBIXUFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C(=O)C=C(O3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multiple steps. One common method includes the reductive amination of a precursor compound with 4-benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions usually involve room temperature and a catalytic amount of glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is C18H22N2O4. Its structure features a piperazine ring, hydroxylated pyranone, and a benzyl group, which contribute to its diverse biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showcasing effective inhibition of growth. Studies have reported Minimum Inhibitory Concentrations (MIC) that suggest its potential as a therapeutic agent in treating infections.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against resistant strains of Staphylococcus aureus and Candida albicans, making it a candidate for further development into antimicrobial therapies.
Anticancer Potential
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators.
Case Study:
In vitro assays conducted on human breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis, suggesting a promising avenue for cancer treatment.
Material Science Applications
The unique chemical structure of this compound makes it suitable for developing advanced materials. Its ability to form stable complexes with metal ions opens possibilities for applications in catalysis and sensor technology.
Table 2: Material Properties
| Application | Description |
|---|---|
| Catalysis | Acts as a ligand in metal-catalyzed reactions |
| Sensor Technology | Used in the development of sensors for detecting metal ions |
Molecular Docking Studies
Molecular docking studies have been conducted to investigate the interactions between this compound and various biological targets, particularly oxidoreductase enzymes. These studies help elucidate the binding affinities and potential mechanisms of action.
Findings:
Docking simulations indicated strong binding interactions with key residues in the active sites of target enzymes, suggesting that this compound could serve as a lead compound for drug design aimed at modulating enzyme activity .
Toxicological Assessments
Toxicological evaluations are critical for understanding the safety profile of new compounds. Initial assessments show that this compound exhibits low toxicity in standard assays, making it a viable candidate for further pharmacological development.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it is believed to inhibit the function of key enzymes in bacterial and fungal cells, leading to their death . Molecular docking studies have shown that the compound can bind to the active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares the piperazine and benzyl groups but differs in the core structure, which is a chromenone instead of a pyranone.
2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: This compound also contains a piperazine ring but has different substituents and a hydrazinecarboxamide group.
Uniqueness
2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of a piperazine ring with a benzyl group and a hydroxylated pyranone ring.
Biological Activity
2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound with notable biological activity. This compound, characterized by its unique molecular structure, has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as an antimicrobial agent.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O4, and it features a piperazine ring linked to a hydroxymethylated pyranone structure. The presence of hydroxyl groups enhances its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Effective | |
| Gram-negative bacteria | Moderate | |
| Fungal strains (e.g., Candida spp.) | Effective |
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interactions of this compound with various biological targets. These studies suggest that the compound can bind effectively to oxidoreductase enzymes, which are crucial in various metabolic processes. This binding affinity may correlate with its observed biological activities.
Case Studies
- Antimicrobial Efficacy : A study published in Chemical Papers reported on the antimicrobial activity of derivatives similar to this compound. The results indicated that compounds with similar structural motifs exhibited significant anti-yeast activity against Candida utilis and Saccharomyces cerevisiae, while showing no activity against certain bacterial strains .
- Structure-Activity Relationship (SAR) : Research exploring the SAR of related compounds highlighted that modifications in the piperazine ring and hydroxymethyl groups could enhance biological activity. This suggests that further structural optimization could lead to more potent derivatives .
Synthetic Routes
The synthesis of this compound typically involves reductive amination techniques using 4-benzylpiperazine as a precursor. Reaction conditions often include reducing agents such as sodium cyanoborohydride in methanol, which facilitate the formation of the desired product with high yields.
Future Directions
Given its promising biological activity, further research is warranted to:
- Investigate the mechanisms of action at a molecular level.
- Conduct in vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Explore potential synergistic effects with existing antimicrobial agents.
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of 2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one?
- Methodological Answer : The compound can be synthesized via Mannich base formation, where substituted piperazine derivatives react with allomaltol and formaldehyde under reflux conditions. Key parameters include:
- Reagent Ratios : Equimolar ratios (1:1) of reactants (e.g., piperazine derivatives, allomaltol) to minimize side products.
- Catalysis : Use glacial acetic acid (5 drops) to enhance reaction efficiency .
- Temperature and Duration : Reflux at 65°C for 4–8 hours, with monitoring via TLC .
- Purification : Recrystallization from methanol or ethanol yields >85% purity (Table 1 in ).
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (-OH) stretches at ~3400 cm⁻¹ and carbonyl (C=O) peaks at ~1720 cm⁻¹ .
- ¹H-NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for benzyl groups), methylene protons (δ 3.5–4.2 ppm for -CH₂- in piperazine), and hydroxymethyl protons (δ 4.3–4.6 ppm) .
- Elemental Analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .
Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial or anticonvulsant activity)?
- Methodological Answer :
- Anticonvulsant Activity : Use maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests in rodent models. For example, 300 mg/kg doses show protection against MES-induced seizures in 60% of subjects .
- Antimicrobial Screening : Apply the microdilution broth method against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values <50 µg/mL indicating activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the anticonvulsant efficacy of this compound?
- Methodological Answer :
- Piperazine Substitution : Replace the benzyl group with electron-withdrawing substituents (e.g., 4-chlorophenyl) to enhance blood-brain barrier penetration. Compound 3f (4-chlorophenyl analog) showed 75% MES protection vs. 40% for benzyl derivatives .
- Hydroxymethyl Modification : Esterify the hydroxymethyl group to improve lipophilicity. Compare pharmacokinetic profiles via HPLC-MS in plasma and brain tissue .
Q. What experimental strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Dose-Response Analysis : Test compounds at multiple doses (e.g., 100–500 mg/kg) and timepoints (0.5–4 hours post-administration). For example, 3i showed dose-dependent scMet activity at 4 hours but not at 0.5 hours .
- Metabolite Profiling : Use LC-MS to identify active metabolites. Inactive analogs may undergo rapid hepatic glucuronidation .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC; <10% degradation at pH 7.4 indicates suitability for oral administration .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C suggests robustness for storage) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
